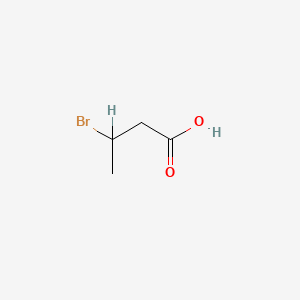

3-Bromobutyric acid

Übersicht

Beschreibung

3-Bromobutyric acid is an organic compound with the molecular formula C₄H₇BrO₂. It is a colorless liquid with a strong, pungent odor. This compound is a derivative of butyric acid, where a bromine atom is substituted at the third carbon position. It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromobutyric acid can be synthesized through the bromination of butyric acid. The process involves the reaction of butyric acid with bromine in the presence of a catalyst such as sulfuric acid or phosphorus. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of butyric acid using hydrogen bromide gas. The reaction is conducted in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through distillation or recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution under varied conditions:

Reduction Reactions

Catalytic hydrogenation cleaves the C–Br bond, yielding butyric acid:

- Conditions : Pd/C catalyst, H₂ (5 MPa), 160°C, 24 hours .

- Mechanism : Bromine is replaced by hydrogen via hydrodebromination (Figure 1A):

- Yield : >95% under optimized conditions .

Esterification

Reacts with alcohols to form esters, a key step in polymer synthesis:

- General Reaction :

- Example : Reaction with methanol yields methyl 3-bromobutyrate, a precursor for β-lactones .

Degradation in Polyester Recycling

3-Bromobutyric acid participates in catalytic degradation of polyesters (e.g., PET, PLA) via C–O bond cleavage :

- Catalytic System : [BMMIm]Br (ionic liquid) + Pd/C.

- Steps :

- Nucleophilic attack by Br⁻ on the ester’s alkoxy carbon.

- Hydrodebromination of intermediates by H₂/Pd/C.

- Regeneration of [BMMIm]Br and HBr.

- Outcome : High-purity carboxylic acids (e.g., terephthalic acid) are recovered .

Comparative Reactivity with Analogues

The β-bromine position and stereochemistry influence reactivity compared to isomers:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Bromobutyric acid is primarily utilized as an intermediate in the synthesis of various organic compounds. Notably, it serves as a precursor for:

- β-Butyrolactone : A monomer for the naturally occurring polyester D-poly-β-hydroxybutyrate, which has applications in biodegradable plastics .

- Optically Active β-Lactones : Important in medicinal chemistry for developing chiral drugs .

Enzyme Activity Studies

This compound has been employed to study the effects of halo acids on enzyme activities, particularly aspartate aminotransferase isoenzymes. These studies help elucidate the biochemical pathways influenced by halogenated compounds .

Antitumor Research

Recent investigations have highlighted the potential of this compound's analogs, such as 3-bromopyruvate, in cancer treatment. These compounds inhibit glycolysis—a metabolic pathway heavily relied upon by tumor cells—thus presenting a novel approach to selectively target cancer cells while sparing normal tissues .

Case Study Example:

- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with varying concentrations of this compound affected cell proliferation and apoptosis, indicating its potential as a therapeutic agent against breast cancer.

Industrial Applications

In addition to its biological significance, this compound is utilized in:

- Polymer Production : It is involved in synthesizing polymers and resins which are crucial in various industrial applications.

- Agrochemicals : The compound serves as a building block for developing pesticides and herbicides due to its reactivity with various functional groups .

Summary of Research Applications

The following table summarizes the key applications of this compound across different fields:

| Field | Application Description |

|---|---|

| Organic Chemistry | Intermediate for synthesizing β-lactones and polymers |

| Biochemistry | Studies on enzyme inhibition and metabolic pathways |

| Oncology | Potential antitumor agent targeting glycolysis |

| Industrial Chemistry | Production of resins, polymers, and agrochemicals |

Wirkmechanismus

The mechanism of action of 3-Bromobutyric acid involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various chemical reactions and synthesis processes. The compound can also interact with biological molecules, affecting enzyme activity and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-Bromobutyric Acid: Similar structure but with the bromine atom at the second carbon position.

4-Bromobutyric Acid: Bromine atom at the fourth carbon position.

Butyric Acid: The parent compound without the bromine substitution

Uniqueness: 3-Bromobutyric acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and research applications .

Biologische Aktivität

3-Bromobutyric acid (C₄H₇BrO₂) is a brominated derivative of butyric acid, known for its diverse biological activities. This compound has gained attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic effects and mechanisms of action. This article discusses the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

- Molecular Formula: C₄H₇BrO₂

- Molecular Weight: 167.00 g/mol

- Melting Point: 44 °C

- Boiling Point: 110-111 °C at 9-10 Torr

The biological activity of this compound is attributed to its structural properties, particularly the presence of the bromine atom. This halogen can influence interactions with proteins, enzymes, and cellular receptors, potentially altering metabolic pathways. Research indicates that the compound may affect:

- Cell Proliferation: Studies have shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells (MCF-7) and melanoma cells (SK-MEL-2) by modulating signaling pathways related to cell survival and death .

- Enzyme Activity: The bromine substituent may enhance the reactivity of the compound with specific enzymes, impacting metabolic processes. This has implications for drug development, particularly in creating enzyme inhibitors or modulators .

Anticancer Properties

This compound has been studied for its anticancer properties. Its effects on various cancer cell lines have been documented, showing significant growth inhibition and induction of apoptosis:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 20 | Induces apoptosis |

| SK-MEL-2 | 15 | Growth inhibition |

| COLO 205 | 25 | Significant cytotoxicity |

These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment .

Metabolic Effects

Research indicates that this compound may play a role in metabolic regulation. It has been linked to alterations in fatty acid metabolism and energy expenditure, which could have implications for obesity and metabolic syndrome management .

Case Studies

-

Study on MCF-7 Cells:

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis . -

Melanoma Cell Line Analysis:

Another study investigated the effects of this compound on SK-MEL-2 melanoma cells. The compound exhibited significant growth inhibition at concentrations around 15 µM, suggesting its potential as a lead compound for developing melanoma therapies .

Summary of Findings

The biological activity of this compound is characterized by its anticancer effects and potential metabolic benefits. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further research in cancer therapeutics.

Eigenschaften

IUPAC Name |

3-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIUIAZIUDPZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-86-1 | |

| Record name | 3-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 3-Bromobutyric acid?

A1: this compound is a valuable reagent in organic synthesis, particularly for creating chiral β-methyl carboxylic acids. [] It serves as a three-carbon homologating agent, allowing chemists to extend carbon chains and build complex molecules.

Q2: How is this compound typically synthesized?

A2: There are several synthesis routes for this compound. Two common methods include:

- Ring-closure of this compound: This method utilizes sodium carbonate to achieve the cyclization. []

- Hydrogenation of Diketene: Diketene can be hydrogenated to produce this compound. []

Q3: Can enantiomerically pure forms of this compound be obtained?

A3: Yes, both (R)- and (S)-enantiomers of this compound can be synthesized. This is typically achieved using enantiomerically pure starting materials like (R)- or (S)-3-bromobutyric acid. These can be obtained through resolution with (S)-1-(1-Naphthyl)ethylamine. [] Alternatively, asymmetric synthesis methods, like those using chiral iron acetyl complexes or asymmetric hydrogenation with chiral ruthenium catalysts, can be employed. []

Q4: Has this compound been used in the synthesis of any biologically relevant molecules?

A4: Yes, derivatives of this compound have been used in the synthesis of β-lactam antibiotics. For example, the reaction of N-[(o-nitrophenyl)sulfenyl]-L-threonine with 4-bromobenzenesulfonyl chloride yields a β-lactone, which can be deprotected to obtain the L-threonine β-lactone. This β-lactone serves as a precursor to the antibiotic SQ 26,517. []

Q5: Are there any safety concerns associated with handling this compound?

A5: this compound is considered a potential carcinogen and should be handled with caution. Proper personal protective equipment should always be worn when working with this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.